molecular formula C10H7NO B1586483 4-(3-Hydroxyprop-1-ynyl)benzonitrile CAS No. 80151-16-2

4-(3-Hydroxyprop-1-ynyl)benzonitrile

Cat. No. B1586483
CAS RN: 80151-16-2
M. Wt: 157.17 g/mol
InChI Key: WUBRVKKUJQPDQN-UHFFFAOYSA-N
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Description

4-(3-Hydroxyprop-1-ynyl)benzonitrile, also known as HPB, is a chemical compound that has gained interest in scientific research due to its potential as a biological probe. HPB is a small molecule that can selectively react with cysteine residues, which are important in many biological processes. In

Scientific Research Applications

Proteomics Research

4-(3-Hydroxyprop-1-ynyl)benzonitrile: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used as a specialty reagent in the identification and quantification of proteins, particularly in the development of new assays that can detect post-translational modifications .

Organic Synthesis

This chemical serves as a building block in organic synthesis. Its structure, containing both a nitrile and a hydroxypropynyl group, makes it a versatile precursor for synthesizing various organic compounds, including heterocyclic structures that are prevalent in many pharmaceuticals .

Material Science

In material science, 4-(3-Hydroxyprop-1-ynyl)benzonitrile can be used to modify the surface properties of materials. It can act as a linker molecule to attach biomolecules or other functional groups to surfaces, thereby altering their interaction with the environment .

Medicinal Chemistry

The compound finds applications in medicinal chemistry for drug design and discovery. It can be used to create small molecule libraries that are screened against biological targets to identify potential new drugs .

Chemical Biology

In chemical biology, this molecule can be used as a probe to study biological systems. It can be incorporated into larger molecules to investigate the interaction between drugs and their targets or to trace the pathways of metabolic processes .

Nanotechnology

4-(3-Hydroxyprop-1-ynyl)benzonitrile: can be employed in nanotechnology to create functionalized nanoparticles. These nanoparticles can be designed for targeted drug delivery systems or as contrast agents in imaging techniques .

properties

IUPAC Name

4-(3-hydroxyprop-1-ynyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBRVKKUJQPDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384925
Record name 4-(3-hydroxyprop-1-ynyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Hydroxyprop-1-ynyl)benzonitrile

CAS RN

80151-16-2
Record name 4-(3-Hydroxy-1-propyn-1-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80151-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-hydroxyprop-1-ynyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80151-16-2
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Synthesis routes and methods

Procedure details

A mixture of 4-iodobenzonitrile (10.0 g), copper(I) iodide (166 mg), triphenylphosphine (572 mg), tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (904 mg), propargyl alcohol (2.83 ml), diisopropylethylamine (30.5 ml) and tetrahydrofuran (170 ml) was stirred at room temperature for 23 hr. The reaction mixture was added to brine, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=95:5-67:33) to give the object product (5.79 g) as a brown solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
572 mg
Type
reactant
Reaction Step One
Quantity
2.83 mL
Type
reactant
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step One
Quantity
166 mg
Type
catalyst
Reaction Step One
Quantity
904 mg
Type
catalyst
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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